Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3. It features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family.
Mechanism of Action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Biochemical Analysis
Biochemical Properties
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to act as a hydrogen bond acceptor. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial enzymes, inhibiting their activity and thereby exhibiting antibacterial properties . The compound’s interaction with viral proteins also suggests potential antiviral activity. These interactions are primarily driven by the electronegative nitrogen and oxygen atoms in the oxadiazole ring, which form hydrogen bonds with the active sites of enzymes and proteins.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune response . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can activate certain signaling pathways by binding to receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins, facilitating its movement across cell membranes. Its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound can enter the nucleus and interact with nuclear proteins, influencing gene expression and other nuclear processes. Additionally, it can be targeted to specific organelles through post-translational modifications or interactions with targeting signals, affecting its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters. One common method includes the cyclization of amidoxime with ethyl cyanoacetate under acidic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its use in various chemical reactions and materials science.
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug development.
Uniqueness
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Overview
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound characterized by its unique oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is , and it is known for exhibiting antibacterial, antiviral, and anti-inflammatory properties.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as a hydrogen bond acceptor, allowing it to bind to active sites of enzymes. This interaction can inhibit enzyme activity through competitive or non-competitive mechanisms.
- Cell Signaling Modulation : It influences cell signaling pathways related to inflammation and immune responses, potentially modulating the effects of cytokines and other signaling molecules.
- Metabolic Pathways : this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of water-soluble metabolites that facilitate excretion.
Antimicrobial Activity
Research indicates that compounds in the 1,2,4-oxadiazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains by inhibiting their growth through enzyme inhibition and disruption of metabolic processes .
Antiviral Potential
The compound's interaction with viral proteins suggests potential antiviral activity. Studies have indicated that it may disrupt viral replication mechanisms, although further research is needed to confirm these effects in clinical settings.
Anti-inflammatory Effects
Preliminary studies have demonstrated that this compound can modulate inflammatory responses. It appears to downregulate pro-inflammatory cytokines and may influence pathways associated with chronic inflammation.
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
Dosage Effects in Animal Models
Research into dosage effects indicates that low doses of this compound exhibit minimal toxicity while providing significant therapeutic benefits. Higher doses may lead to increased toxicity but also enhanced efficacy against targeted pathogens.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQFAFUQWCOIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226588 | |
Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-59-7 | |
Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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